Methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C17H15N3O6 and its molecular weight is 357.322. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, affecting multiple pathways .
Result of Action
Similar compounds have been shown to exhibit various biological activities .
Biological Activity
Methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.
- Chemical Formula : C18H17N3O6
- Molecular Weight : 371.34 g/mol
- CAS Number : 285986-87-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrahydropyrimidine ring and subsequent functionalization. Various synthetic routes have been explored, including the use of furan derivatives and nitrophenyl groups to enhance biological activity.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (ATCC 25923) | 20 µM |
Escherichia coli | 40 µM |
Caulobacter crescentus | 30 µM |
These results indicate that the compound has potential as an antibacterial agent, particularly against resistant strains of bacteria.
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been evaluated for anticancer activity. Preliminary in vitro studies suggest that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
The proposed mechanism of action for the biological activity of this compound includes:
- DNA Interaction : The nitrophenyl group may facilitate interaction with DNA, leading to strand breaks and inhibition of replication.
- Enzyme Inhibition : The tetrahydropyrimidine structure may inhibit key enzymes involved in cellular metabolism and proliferation.
Case Studies
- Antimicrobial Efficacy Study : A study published in MDPI evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a significantly lower MIC compared to standard antibiotics like ceftriaxone, suggesting its potential as a new therapeutic agent .
- Anticancer Research : Another research initiative focused on the anticancer properties of similar tetrahydropyrimidine derivatives. The findings revealed that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research into this compound .
Properties
IUPAC Name |
methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c1-9-14(16(21)25-2)15(19-17(22)18-9)13-8-7-12(26-13)10-5-3-4-6-11(10)20(23)24/h3-8,15H,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEGUEFIAVHRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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